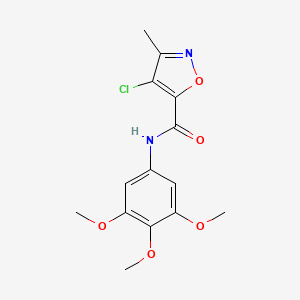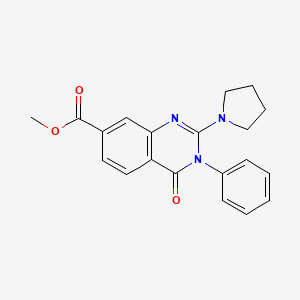![molecular formula C19H12N4O2S B11435568 N-(4-cyanophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11435568.png)
N-(4-cyanophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]thieno[2,3-d]pyrimidine core, a cyanophenyl group, and a carboxamide moiety. Its structural complexity and potential biological activities make it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step procedures. One common approach starts with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The resulting thieno[2,3-d]pyrimidine-4-one can then be further functionalized to introduce the cyanophenyl and carboxamide groups.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyanophenyl and carboxamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents (e.g., ethanol, toluene), and catalysts (e.g., palladium on carbon).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-(4-cyanophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.
Medicine: Its unique structure and potential therapeutic effects are being explored for drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: The compound’s chemical properties may be utilized in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the thieno[2,3-d]pyrimidine core and exhibit similar biological activities.
Pyrido[1,2-a]pyrimidine derivatives: These compounds have a similar fused ring system and are studied for their medicinal properties.
Cyanophenyl derivatives: Compounds with cyanophenyl groups are known for their diverse chemical reactivity and biological activities.
Uniqueness
N-(4-cyanophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is unique due to its specific combination of functional groups and ring systems
Properties
Molecular Formula |
C19H12N4O2S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H12N4O2S/c1-11-3-2-8-23-16(11)22-18-14(19(23)25)9-15(26-18)17(24)21-13-6-4-12(10-20)5-7-13/h2-9H,1H3,(H,21,24) |
InChI Key |
OBVYVCPWXLJZEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Amino-3-hexyl-7-methyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B11435494.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11435519.png)
![4-({1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl}methyl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B11435522.png)
![6-methyl-2-((2-morpholino-2-oxoethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11435524.png)

![ethyl [4-carbamoyl-1-(2-methylbenzyl)-1H-1,2,3-triazol-5-yl]imidoformate](/img/structure/B11435539.png)
![2-(5-bromo-2-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11435542.png)
![1-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11435544.png)
![N-benzyl-N-ethyl-2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11435554.png)
![3-benzyl-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11435559.png)
![N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11435567.png)
![7-(4-Methoxyphenyl)-3-[(2-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11435572.png)
![1-(4-bromophenyl)-3-[(4-bromophenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11435580.png)
